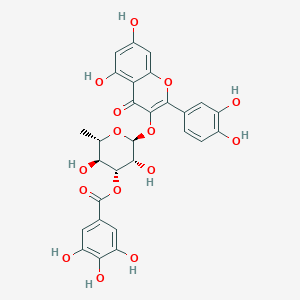
(1R,1'R,2S,2'S)-DuanPhos
Overview
Description
(1R,1’R,2S,2’S)-DuanPhos is a chiral ligand used in asymmetric catalysis. It is known for its high enantioselectivity and efficiency in various catalytic reactions, making it a valuable tool in organic synthesis. The compound is characterized by its unique stereochemistry, which plays a crucial role in its catalytic properties.
Mechanism of Action
Target of Action
It’s known that this compound is used in the asymmetric synthesis of (1r,2s)-1-amino-2-vinylcyclopropanecarboxylic acid , which suggests that it may interact with enzymes or other proteins involved in this synthetic process.
Mode of Action
It’s known to be involved in the sequence of reactions including ptc alkylation (sn2), homogeneous sn2′ cyclization followed by disassembly of the resultant ni (ii) complex . This suggests that it may interact with its targets through these chemical reactions.
Biochemical Pathways
Given its role in the synthesis of (1r,2s)-1-amino-2-vinylcyclopropanecarboxylic acid , it may be involved in the biochemical pathways related to the synthesis and metabolism of this compound.
Result of Action
Given its role in the synthesis of (1r,2s)-1-amino-2-vinylcyclopropanecarboxylic acid , it may have effects related to the synthesis and function of this compound at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,1’R,2S,2’S)-DuanPhos typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method includes the sequential SN2–SN2′ dialkylation of a glycine Schiff base Ni (II) complex . This process involves PTC alkylation followed by homogeneous SN2′ cyclization and disassembly of the resultant Ni (II) complex . The reactions are conducted under operationally convenient conditions and can be scaled up for larger production .
Industrial Production Methods
Industrial production of (1R,1’R,2S,2’S)-DuanPhos may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,1’R,2S,2’S)-DuanPhos undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by metal catalysts.
Reduction: It can also undergo reduction reactions, typically using hydrogen or hydride donors.
Substitution: Substitution reactions involving (1R,1’R,2S,2’S)-DuanPhos are common, where ligands or functional groups are replaced under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with (1R,1’R,2S,2’S)-DuanPhos include:
Oxidizing agents: Such as peroxides or oxygen.
Reducing agents: Including hydrogen gas or sodium borohydride.
Catalysts: Metal catalysts like palladium, nickel, or rhodium are often employed.
Major Products Formed
The major products formed from reactions involving (1R,1’R,2S,2’S)-DuanPhos depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
(1R,1’R,2S,2’S)-DuanPhos has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in asymmetric synthesis to produce chiral molecules with high enantioselectivity.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs and therapeutic agents, particularly those requiring specific stereochemistry.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Another chiral compound used in asymmetric synthesis.
(1R,2S)-2-amino-1,2-diphenylethanol: A chiral auxiliary used in various organic transformations.
(1R,2R)-1,2-diphenylethylenediamine: An important chiral reagent used in asymmetric synthesis.
Uniqueness
What sets (1R,1’R,2S,2’S)-DuanPhos apart from similar compounds is its high enantioselectivity and efficiency in catalysis. Its unique stereochemistry allows for precise control over the formation of chiral products, making it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
(1R)-2-tert-butyl-1-[(1R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32P2/c1-23(2,3)25-15-17-11-7-9-13-19(17)21(25)22-20-14-10-8-12-18(20)16-26(22)24(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-,25?,26?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBRTCFUVLYSKU-URFUVCHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P1CC2=CC=CC=C2[C@@H]1[C@H]3C4=CC=CC=C4CP3C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662330 | |
| Record name | (1R)-2-tert-butyl-1-[(1R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528814-26-8 | |
| Record name | (1R)-2-tert-butyl-1-[(1R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylic acid](/img/structure/B3029039.png)




